5-(4-Methylphenyl)isoxazole-3-carboxaldehyde
Overview
Description
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as acetic acid and solvents like ethanol. The final product is obtained through purification processes such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors. These methods ensure higher yields and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: 5-(4-Methylphenyl)isoxazole-3-carboxylic acid.
Reduction: 5-(4-Methylphenyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde is widely used in scientific research due to its versatile reactivity and unique structure. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde: Similar structure with a methoxy group instead of a methyl group.
5-Phenylisoxazole-3-carboxaldehyde: Lacks the methyl group on the phenyl ring.
3-Phenylisoxazole-5-carboxaldehyde: Different substitution pattern on the isoxazole ring.
Uniqueness
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)12-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACDOUALUEBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584575 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640292-02-0 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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